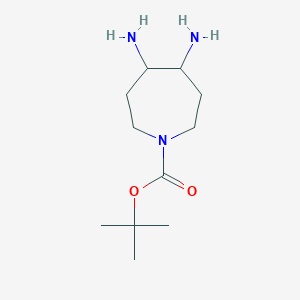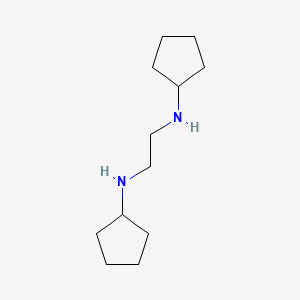
CUDC-907 mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CUDC-907 mesylate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary to the developers, Curis Inc., and are not publicly disclosed . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
CUDC-907 mesylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule to enhance its biological activity.
Substitution Reactions: These reactions involve the replacement of specific atoms or groups within the molecule to improve its pharmacokinetic properties.
Common Reagents and Conditions: The reactions typically involve the use of reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
CUDC-907 mesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of histone deacetylase and phosphatidylinositol 3 kinase enzymes.
Biology: It is employed in research to understand the molecular mechanisms underlying various biological processes, such as cell cycle regulation and apoptosis.
Mechanism of Action
CUDC-907 mesylate exerts its effects by inhibiting the activity of histone deacetylase and phosphatidylinositol 3 kinase enzymes. This dual inhibition disrupts multiple signaling pathways involved in cancer cell proliferation and survival. Specifically, it downregulates the expression of c-Myc, a key regulator of cell growth and apoptosis, and induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
CUDC-907 mesylate is unique due to its dual inhibition of histone deacetylase and phosphatidylinositol 3 kinase enzymes. Similar compounds include:
Vorinostat (suberoylanilide hydroxamic acid): An inhibitor of histone deacetylase.
GDC-0941: A phosphatidylinositol 3 kinase inhibitor.
BEZ235: A dual inhibitor of phosphatidylinositol 3 kinase and mammalian target of rapamycin.
Tucidinostat: Another histone deacetylase inhibitor
This compound’s ability to target both histone deacetylase and phosphatidylinositol 3 kinase pathways makes it a promising therapeutic agent with potentially greater efficacy compared to single-target inhibitors .
Properties
CAS No. |
1401998-36-4 |
|---|---|
Molecular Formula |
C24H28N8O7S2 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H24N8O4S.CH4O3S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14;1-5(2,3)4/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32);1H3,(H,2,3,4) |
InChI Key |
CFLAKAHRZMPILU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)



![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)



![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)

![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)
